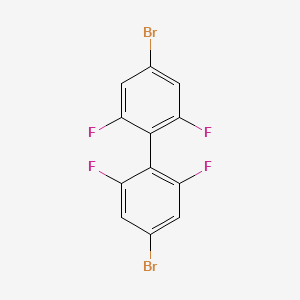
4,4'-Dibromo-2,2',6,6'-tetrafluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl is a halogenated biphenyl compound with the molecular formula C12Br2F4 It is characterized by the presence of bromine and fluorine atoms attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the reaction of biphenyl with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated products .
Scientific Research Applications
4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated biphenyls and their biological effects.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dibromo-2,2’,3,3’,5,5’,6,6’-octafluoro-1,1’-biphenyl
- 1,2-Dibromotetrafluoroethane
- 1,4-Dibromotetrafluorobenzene
Uniqueness
4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specialized applications in research and industry, where specific reactivity and stability are required .
Properties
CAS No. |
646508-02-3 |
|---|---|
Molecular Formula |
C12H4Br2F4 |
Molecular Weight |
383.96 g/mol |
IUPAC Name |
5-bromo-2-(4-bromo-2,6-difluorophenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C12H4Br2F4/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H |
InChI Key |
ADCSPEGAURPUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)Br)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


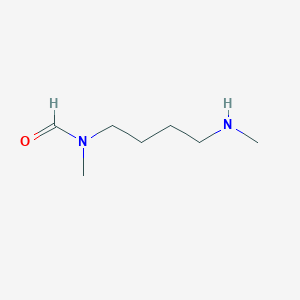
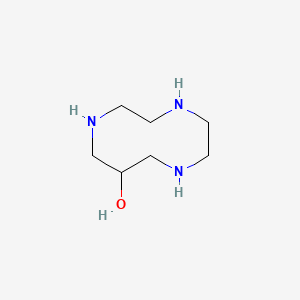
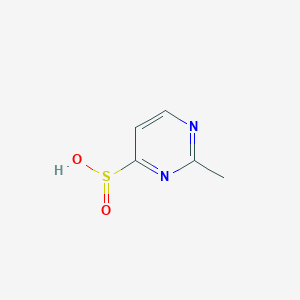
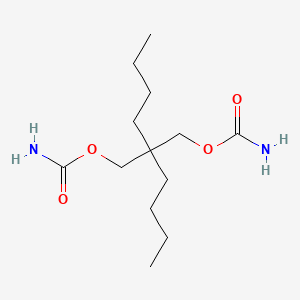
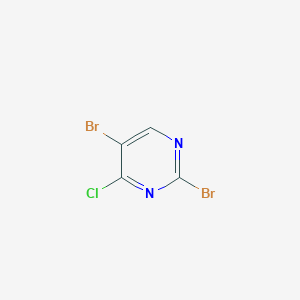
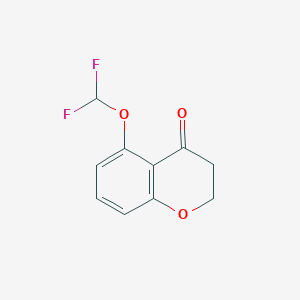

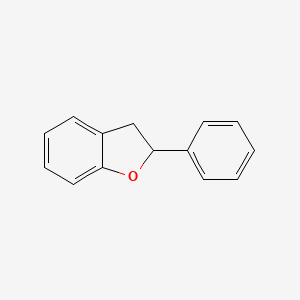
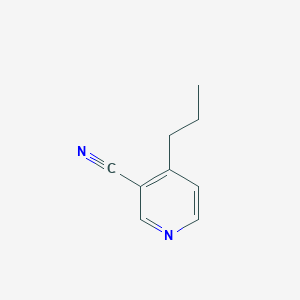
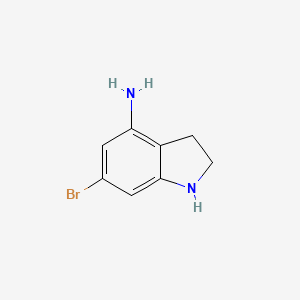
![3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13110674.png)
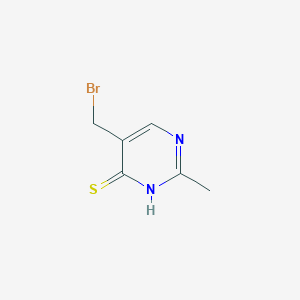

![[1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester](/img/structure/B13110683.png)
